molecular formula C9H5N3O2S B560878 2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione CAS No. 107807-39-6

2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione

Cat. No. B560878
M. Wt: 219.218
InChI Key: VRQLFLNVVWYSTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione (CAS Number: 107807-39-6) is a unique compound that has applications in various fields of research and industry. It is also known as an HPLC Labeling Reagent for Chemiluminescent .


Molecular Structure Analysis

The molecular formula of 2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione is C9H5N3O2S . Its InChI code is 1S/C9H5N3O2S/c13-8-6-2-1-5(10-4-15)3-7(6)9(14)12-11-8/h1-3H,(H,11,13)(H,12,14) and the InChI key is VRQLFLNVVWYSTJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione is 219.22 . It should be stored at a temperature of 28°C .

Scientific Research Applications

  • Chemiluminescence Derivatization in Liquid Chromatography : Ishida, Horike, and Yamaguchi (1995) synthesized 6-Isothiocyanatobenzo[g]phthalazine-1,4(2H,3H)-dione as a chemiluminescence derivatization reagent for primary and secondary amines in liquid chromatography. This reagent reacts selectively with amines to give highly chemiluminescent derivatives, which can be separated and detected using chemiluminescence (Ishida, Horike, & Yamaguchi, 1995).

  • Synthesis of New Polyurethanes : Mighani, Sajadinia, Nasr‐Isfahani, and Bakherad (2021) focused on the synthesis of polyurethanes using 2,3-Dihydro-1,4-Phthalazinedione derivatives. They synthesized new polyurethanes by reacting the monomers with various diisocyanates, highlighting the polymer's thermal stability and potential applications in materials science (Mighani et al., 2021).

  • Chemiluminescence Detection of α-Substituted Ketones : Yoroẃ and Sass (1974) found that certain α-substituted ketones could induce the chemiluminescence of 5-amino-2,3-dihydro-1,4-phthalazinedione (luminol) with hydrogen peroxide in basic solutions, offering a method for detecting these compounds (Yoroẃ & Sass, 1974).

  • Antibacterial Activity of Derivatives : Shah, Patel, and Patel (2012) synthesized 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives from 2,3-dihydro-1,4-phthalazinedione and tested their antibacterial activity against pathogenic strains, demonstrating the potential medicinal applications of these compounds (Shah, Patel, & Patel, 2012).

  • Photophysical Study of Luminol : Carvalho and Pereira (2020) conducted a photophysical study of Luminol (5-Amino-2,3-dihydro-1,4-phthalazinedione), which is widely used in forensic science for detecting hidden blood. They used computational chemistry methods to describe the structure of luminol and its derivatives (Carvalho & Pereira, 2020).

Safety And Hazards

The compound is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

properties

IUPAC Name

6-isothiocyanato-2,3-dihydrophthalazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2S/c13-8-6-2-1-5(10-4-15)3-7(6)9(14)12-11-8/h1-3H,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQLFLNVVWYSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N=C=S)C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659893
Record name 6-Isothiocyanato-2,3-dihydrophthalazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione

CAS RN

107807-39-6
Record name 6-Isothiocyanato-2,3-dihydrophthalazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione [HPLC Labeling Reagent for Chemiluminescent]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
M Hashimoto, T Nakamura, K Tsukagoshi… - Bulletin of the …, 1999 - journal.csj.jp
A flow-type chemiluminescence detection cell using optical fiber was designed for capillary electrophoresis. The capillary was set up straight to the optical fiber with a certain distance in …
Number of citations: 14 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.